REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)=O)=[N:6][CH:7]=1>C1COCC1>[NH3:6].[N:10]1([CH2:8][C:5]2[N:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=NC1)C(=O)N1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 18 h the solvent was removed
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
the residue was diluted with MeOH (50 mL)
|
Type
|
CUSTOM
|
Details
|
After 2 h the solvent was evaporated
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
YIELD: PERCENTYIELD | 4% |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CC1=CC=C(C=N1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.225 g | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 37.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |